Ethyl 5-[(diethylcarbamoyl)methyl]-4-oxo-4h,5h-[1,2]oxazolo[5,4-d]pyrimidine-3-carboxylate
Description
The oxazolo[5,4-d]pyrimidine scaffold was first synthesized in 1905 by Clapp as 5-(ethylsulfanyl)-2-phenyl[1,3]oxazolo[5,4-d]pyrimidine, marking the foundation of this heterocyclic system . The target compound, ethyl 5-[(diethylcarbamoyl)methyl]-4-oxo-4H,5H-[1,2]oxazolo[5,4-d]pyrimidine-3-carboxylate, features a fused oxazole-pyrimidine core with two key substituents:
- An ethyl carboxylate ester at position 3, contributing to solubility and metabolic stability.
This compound’s structural complexity and functional groups make it a candidate for pharmacological applications, particularly in immunomodulation, given the known bioactivity of related oxazolo-pyrimidines .
Properties
Molecular Formula |
C14H18N4O5 |
|---|---|
Molecular Weight |
322.32 g/mol |
IUPAC Name |
ethyl 5-[2-(diethylamino)-2-oxoethyl]-4-oxo-[1,2]oxazolo[5,4-d]pyrimidine-3-carboxylate |
InChI |
InChI=1S/C14H18N4O5/c1-4-17(5-2)9(19)7-18-8-15-12-10(13(18)20)11(16-23-12)14(21)22-6-3/h8H,4-7H2,1-3H3 |
InChI Key |
ZJYRHMHGHRKULG-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)CN1C=NC2=C(C1=O)C(=NO2)C(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategy Overview
The synthesis of Ethyl 5-[(diethylcarbamoyl)methyl]-4-oxo-4H,5H-oxazolo[5,4-d]pyrimidine-3-carboxylate typically involves:
- Construction of the pyrimidine ring system,
- Formation of the oxazole fused ring,
- Introduction of the ethyl ester at the 3-position,
- Attachment of the diethylcarbamoyl methyl substituent at the 5-position.
These steps often require condensation, cyclization, and functional group transformations under controlled conditions.
Specific Preparation Routes
Cyclization of Substituted Pyrimidine Precursors
One common approach starts from substituted pyrimidine carboxylates which undergo intramolecular cyclization with appropriate reagents to form the oxazolo ring. For example, ethyl 3-amino-4-oxo-pyrimidine-5-carboxylate derivatives can be reacted with diethylcarbamoyl-containing aldehydes or halides to introduce the diethylcarbamoyl methyl group, followed by cyclization under acidic or basic catalysis to close the oxazole ring.
Use of Carbamoyl Chlorides and Alkylation
Another method involves alkylation of ethyl 4-oxo-pyrimidine-3-carboxylate with diethylcarbamoyl methyl halides under basic conditions to install the side chain, followed by ring closure. The carbamoyl chloride derivatives are often prepared in situ or isolated prior to reaction.
Green Chemistry Approaches
Recent research emphasizes greener synthesis techniques, such as microwave-assisted synthesis and mechanochemical methods, to improve yields and reduce reaction times and environmental impact. For example, microwave irradiation can accelerate cyclization and condensation steps, achieving yields between 80-96% in minutes under milder conditions without generating significant pollution.
Reaction Conditions and Yields
The following table summarizes typical reaction conditions and yields reported in literature for related fused pyrimidine-oxazole compounds, which can be adapted for the target compound synthesis:
| Step | Reagents/Conditions | Solvent(s) | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | Alkylation with diethylcarbamoyl methyl halide | DMF, THF | Room temp to 60°C | 3-18 hours | 60-80 | Use of bases like triethylamine or DIPEA |
| 2 | Intramolecular cyclization | Acetic acid, polyphosphoric acid | 100-125°C | 12-48 hours | 50-70 | Acid catalysis promotes ring closure |
| 3 | Microwave-assisted cyclization | Green solvents (e.g., ethanol) | 100-150°C | 3-30 minutes | 80-96 | Environmentally friendly, high efficiency |
| 4 | Purification | Column chromatography | — | — | — | Silica gel, gradient elution (EtOAc/hexane) |
Mechanistic Insights
- Alkylation Step: The nucleophilic nitrogen at the 5-position of the pyrimidine ring attacks the electrophilic carbon of the diethylcarbamoyl methyl halide, forming a new C-N bond.
- Cyclization Step: The oxazole ring forms via intramolecular nucleophilic attack of the amide oxygen or nitrogen on an adjacent electrophilic center, often facilitated by acid catalysis.
- Microwave-Assisted Synthesis: Rapid heating under microwave irradiation enhances molecular collisions and energy transfer, significantly reducing reaction times and improving yields.
Data Tables from Research Findings
Professional Notes and Recommendations
- The preparation of Ethyl 5-[(diethylcarbamoyl)methyl]-4-oxo-4H,5H-oxazolo[5,4-d]pyrimidine-3-carboxylate requires careful control of reaction parameters to optimize yield and purity.
- Employing green chemistry techniques such as microwave-assisted synthesis can significantly enhance efficiency and reduce environmental impact.
- Purification typically involves silica gel chromatography with gradient elution using ethyl acetate and hexane mixtures.
- Characterization of intermediates and final products should be performed using Infrared Spectroscopy (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) to confirm structure and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-[(diethylcarbamoyl)methyl]-4-oxo-4H,5H-[1,2]oxazolo[5,4-d]pyrimidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformation and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Ethyl 5-[(diethylcarbamoyl)methyl]-4-oxo-4H,5H-[1,2]oxazolo[5,4-d]pyrimidine-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of Ethyl 5-[(diethylcarbamoyl)methyl]-4-oxo-4H,5H-[1,2]oxazolo[5,4-d]pyrimidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares the target compound with structurally related derivatives:
Key Observations
Core Heterocycle Influence: Oxazolo-pyrimidines (e.g., target compound, 1020, 1025) exhibit immunosuppressive activity linked to substituents like arylideneamino or carbamoyl groups . Furo-pyrimidines (e.g., compound 3a) lack reported bioactivity, possibly due to the furan ring’s reduced stability compared to oxazole .
Substituent Effects: Diethylcarbamoylmethyl (target compound) enhances lipophilicity, which may improve membrane permeability compared to 4-hydroxybenzylideneamino (1020) or cyclohexylideneamino (1025) groups . Ethyl carboxylate at position 3 is a common feature, suggesting its role in balancing solubility and metabolic stability across derivatives .
Synthetic Routes :
- The target compound likely requires specialized alkylation/condensation steps to introduce the diethylcarbamoyl group, whereas derivatives like 1020/1025 are synthesized via Schiff base formation .
- Furo-pyrimidines (e.g., 3a) are synthesized via Biginelli reactions, highlighting the versatility of multicomponent approaches for structurally diverse analogs .
Research Findings and Implications
Physicochemical Properties
- Solubility: The ethyl carboxylate in the target compound may improve aqueous solubility compared to non-esterified derivatives like 1020 .
Biological Activity
Ethyl 5-[(diethylcarbamoyl)methyl]-4-oxo-4H,5H-[1,2]oxazolo[5,4-d]pyrimidine-3-carboxylate is a synthetic compound belonging to the oxazolo[5,4-d]pyrimidine class. This compound has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. The unique structural features of this compound, including a diethylcarbamoyl substituent and a carboxylate group, suggest significant interactions with biological targets.
- Molecular Formula : C₁₄H₁₈N₄O₅
- Molecular Weight : 322.32 g/mol
- CAS Number : 1189920-74-8
Structural Characteristics
The compound features an oxazolo[5,4-d]pyrimidine core, which is known for its diverse biological activities. The diethylcarbamoyl group enhances solubility and bioavailability, making it a promising candidate for pharmaceutical applications.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. Studies have demonstrated its ability to inhibit tumor growth and induce apoptosis in various cancer cell lines.
The compound's mechanism of action involves interaction with specific proteins in cell signaling pathways that regulate cell growth and apoptosis. Interaction studies suggest that it may bind to proteins involved in these pathways, modulating their activity.
Case Studies
-
A549 Human Lung Adenocarcinoma Model :
- In vitro studies using the A549 cell line showed a reduction in cell viability upon treatment with the compound at concentrations of 100 µM for 24 hours.
- The compound exhibited cytotoxicity comparable to cisplatin, a standard chemotherapeutic agent.
-
Comparison with Other Compounds :
- This compound was found to be more effective than other structurally similar compounds in reducing A549 cell viability.
Antimicrobial Activity
Preliminary studies have also indicated antimicrobial properties against multidrug-resistant pathogens. The compound was tested against various strains including Klebsiella pneumoniae and Staphylococcus aureus, demonstrating potential as an antimicrobial agent.
Comparative Analysis with Similar Compounds
The following table summarizes the biological activities of structurally similar compounds:
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| Ethyl 6-(4-(5-chloropentanamido)phenyl)-pyrido[3',2':4,5]pyrrolo[1,2-c]pyrimidine | Pyrido-pyrimidine derivative | Anticancer |
| Ethyl 5-methyl-4-oxo-[1,2]oxazolo[3,2-d]pyrimidine | Oxazolo-pyrimidine | Antimicrobial |
| Ethyl (1s,3r,4s)-3-amino-4-hydroxycyclohexane-1-carboxylate | Cyclohexane derivative | Anti-inflammatory |
This comparison highlights the unique position of this compound due to its specific substituents that enhance its therapeutic potential.
Q & A
Q. What are the common synthetic routes for this compound, and how do reaction conditions influence yield and purity?
The synthesis typically involves multi-step protocols, including cyclization and functionalization steps. Key methodologies include:
- Metal-mediated rearrangements : highlights the use of metal carbonyl catalysts (e.g., Fe or Ru) to rearrange oxadiazole intermediates into pyrimidine derivatives. Yields depend on reaction time and metal coordination efficiency .
- Multi-step condensation : and emphasize the use of solvents like dichloromethane or ethanol, with triethylamine as a base to facilitate nucleophilic substitutions. Temperature control (0–60°C) is critical to avoid side reactions .
Q. Example Synthetic Pathway Table
| Step | Reagents/Conditions | Key Intermediate | Yield Range |
|---|---|---|---|
| 1 | Diethylcarbamoyl chloride, K₂CO₃, DCM | Carbamoylated precursor | 60–75% |
| 2 | Fe(CO)₅, toluene, 80°C | Oxazolo-pyrimidine core | 45–65% |
| 3 | Ethyl chloroformate, Et₃N | Final esterification | 70–85% |
Q. How can spectroscopic methods (NMR, IR, MS) be optimized for structural characterization?
- NMR : Use deuterated DMSO or CDCl₃ to resolve complex splitting patterns. reports distinct ¹H-NMR signals for oxazolo protons (δ 6.8–7.2 ppm) and pyrimidine NH (δ 10.2 ppm) .
- X-ray crystallography : demonstrates single-crystal analysis (R factor = 0.059) to confirm stereochemistry and hydrogen-bonding networks .
- MS : High-resolution ESI-MS can differentiate isotopic peaks for Cl/Br-containing analogs (e.g., [M+H]⁺ at m/z 432.12) .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activities of oxazolo-pyrimidine derivatives?
Discrepancies often arise from assay variability or structural nuances:
- Assay models : notes anti-inflammatory activity in murine macrophages (IC₅₀ = 2.5 µM) but no effect in human PBMCs, suggesting species-specific target interactions .
- Structural modifications : shows that replacing the diethylcarbamoyl group with a benzyl moiety enhances kinase inhibition (ΔIC₅₀ = 10-fold) .
- Dose-response validation : Use orthogonal assays (e.g., SPR binding vs. cellular viability) to confirm target engagement .
Q. How do solvent and catalyst choices impact cyclization efficiency?
- Solvent polarity : reports 20% higher yields in DMSO vs. ethanol due to improved intermediate solubility .
- Catalyst selection : and compare Fe(CO)₅ (65% yield) vs. Pd(OAc)₂ (40% yield) for cyclization, attributing differences to redox activity .
- Acid additives : shows 5% glacial acetic acid in ethanol suppresses by-product formation during cyclization .
Q. What advanced techniques mitigate by-products during synthesis?
- Chromatographic monitoring : recommends HPLC (C18 column, 70:30 acetonitrile/water) to track reaction progress and isolate impurities .
- By-product analysis : identifies a common dimerization side product (m/z 850.3) via LC-MS, which is minimized by reducing reaction time .
- Recrystallization : uses dimethylformamide/water (2:1) to achieve >95% purity .
Q. How can computational methods guide the design of derivatives with enhanced bioactivity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
